

Application Notes: LDN-192960 Hydrochloride in Neuroblastoma Cell Lines

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Compound of Interest

Compound Name: LDN-192960 hydrochloride

Cat. No.: B3182167

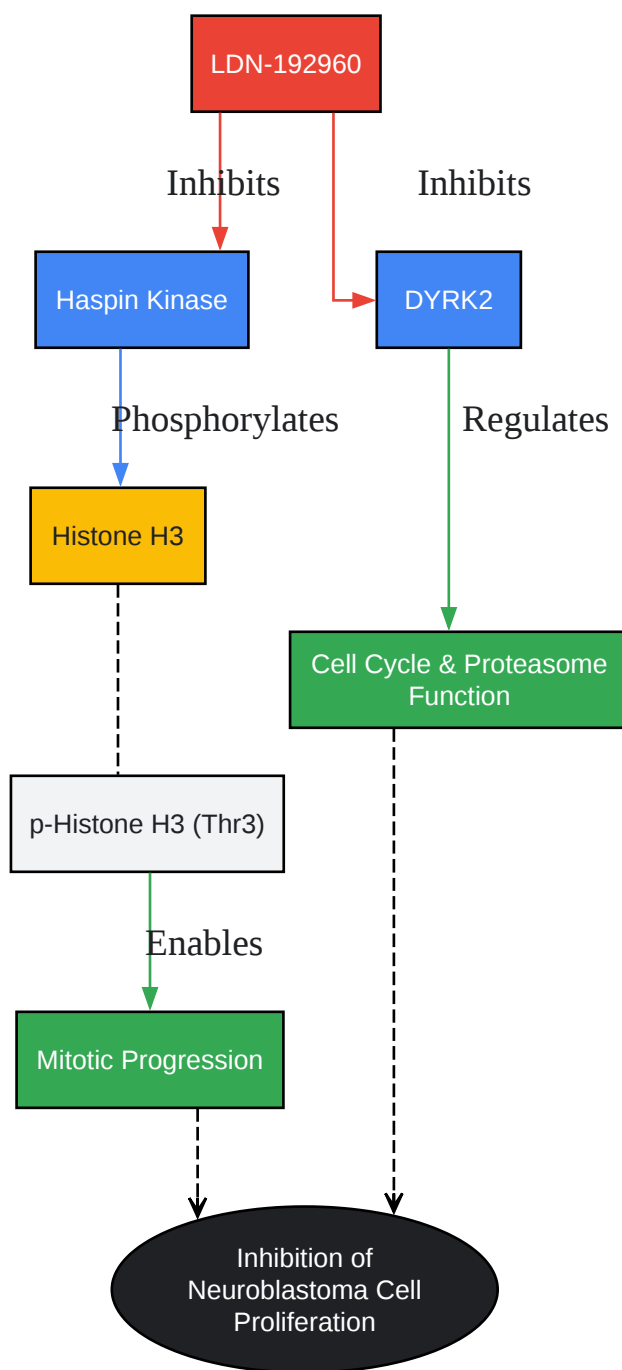
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Introduction

LDN-192960 hydrochloride is a potent small molecule compound that functions as a dual inhibitor of Haspin kinase and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2).^{[1][2][3]} Haspin is a serine/threonine kinase essential for mitosis, specifically for phosphorylating histone H3 at threonine-3 (H3T3ph). This phosphorylation event is critical for positioning the Chromosome Passenger Complex at centromeres, thereby regulating proper chromosome segregation.^[4] DYRK family kinases, including DYRK2, are involved in regulating protein stability during the cell cycle and the activity of the proteasome.^{[4][5]} Given the critical roles of these kinases in cell cycle progression and protein homeostasis, their inhibition presents a promising strategy for cancer therapy.^{[4][6]} Research has demonstrated that LDN-192960 strongly inhibits the proliferation of several neuroblastoma (NB) cell lines in a dose-dependent manner, suggesting its potential as a therapeutic agent for this pediatric cancer.^{[4][6]}

Mechanism of Action

LDN-192960 primarily exerts its anti-proliferative effects by inhibiting the catalytic activity of Haspin and DYRK2 by binding to their ATP-binding sites.^[5] Inhibition of Haspin leads to a reduction in H3T3 phosphorylation, disrupting mitotic progression.^{[2][3]} The inhibition of DYRK2 can affect cell cycle regulation and proteasome function, further contributing to the suppression of cancer cell growth.^{[4][5]}



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Caption: Mechanism of LDN-192960 action in neuroblastoma cells.

Quantitative Data

Table 1: In Vitro Kinase Inhibition Profile of LDN-192960

Target Kinase	IC50 Value	Notes
Haspin	10 nM	Cell-free assay.[1][2][3]
DYRK2	48 nM	Cell-free assay.[1][2][3]
DYRK2	13 nM	At 50 μ M ATP.[5]
DYRK1A	0.10 μ M	[2][3]
DYRK3	19 nM	[2][3]
CLK1	0.21 μ M	[2][3]
PIM1	0.72 μ M	[2][3]

Table 2: Cellular Activity of LDN-192960

Cell Line	Cell Type	Effect	EC50 / IC50
HeLa (overexpressing Haspin)	Cervical Cancer	Reduction of p-Thr3H3	1.17 μ M[2][3]
HeLa (synchronized in mitosis)	Cervical Cancer	Reduction of p-Thr3H3	0.02 μ M[2]
SK-N-BE(2)	Neuroblastoma	Dose-dependent inhibition of proliferation	Not Specified[4][6]
KELLY	Neuroblastoma	Dose-dependent inhibition of proliferation	Not Specified[4][6]
SK-N-AS	Neuroblastoma	Dose-dependent inhibition of proliferation	Not Specified[4][6]
SK-N-FI	Neuroblastoma	Dose-dependent inhibition of proliferation	Not Specified[4][6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS Assay)

This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of **LDN-192960 hydrochloride** on neuroblastoma cell lines.

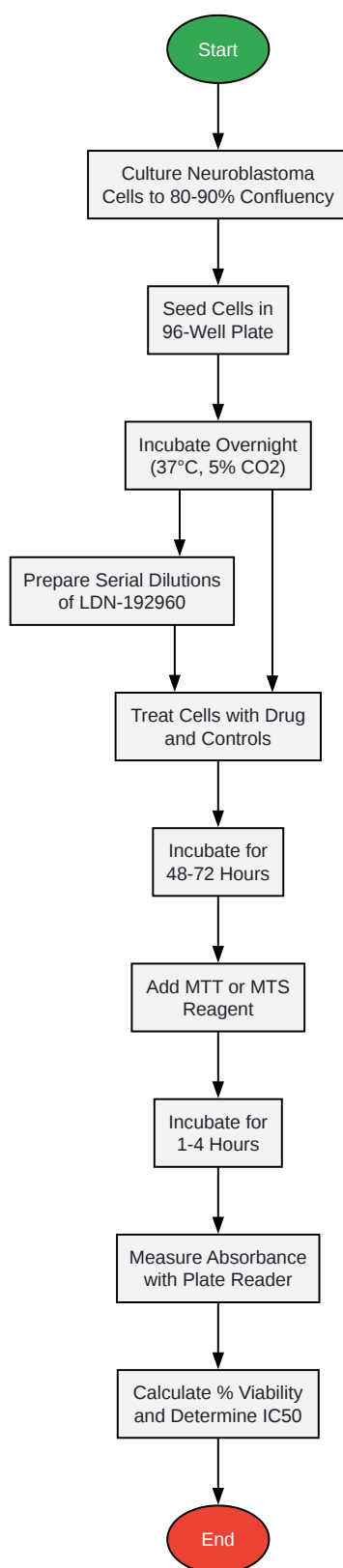
Materials:

- Neuroblastoma cell lines (e.g., SK-N-BE(2), KELLY)
- Complete culture medium (e.g., DMEM with 10% FBS)[7]
- **LDN-192960 hydrochloride** stock solution (e.g., 10 mM in DMSO)
- Sterile 96-well plates
- MTT or MTS reagent[7][8]
- Solubilization solution (for MTT assay)
- Microplate reader

Procedure:

- Cell Seeding:
 - Culture neuroblastoma cells to 80-90% confluency.[8]
 - Trypsinize and create a single-cell suspension.[8]
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]
 - Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[7]
- Drug Treatment:

- Prepare serial dilutions of LDN-192960 in complete culture medium from the stock solution.
- Remove the medium from the wells and add 100 μ L of the various LDN-192960 dilutions. [8]
- Include vehicle control (e.g., DMSO diluted to the highest concentration used for the drug) and untreated control wells.[8]
- Incubate for 48-72 hours at 37°C with 5% CO₂.[8]
- MTT/MTS Reagent Addition:
 - For MTT: Add 10 μ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8] Then, aspirate the medium and add 100 μ L of solubilization solution to dissolve the formazan crystals.[8]
 - For MTS: Add 20 μ L of MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]
- Data Acquisition and Analysis:
 - Shake the plate gently for 15 minutes to ensure complete solubilization (for MTT).[8]
 - Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[7][8]
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the percentage of viability against the log concentration of LDN-192960 and use non-linear regression to determine the IC₅₀ value.



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Caption: Experimental workflow for cell viability (IC₅₀) determination.

Protocol 2: Western Blot for Phospho-Histone H3 (Thr3) Analysis

This protocol is designed to confirm the inhibitory effect of LDN-192960 on its direct target, Haspin kinase, by measuring the phosphorylation level of its substrate, Histone H3.

Materials:

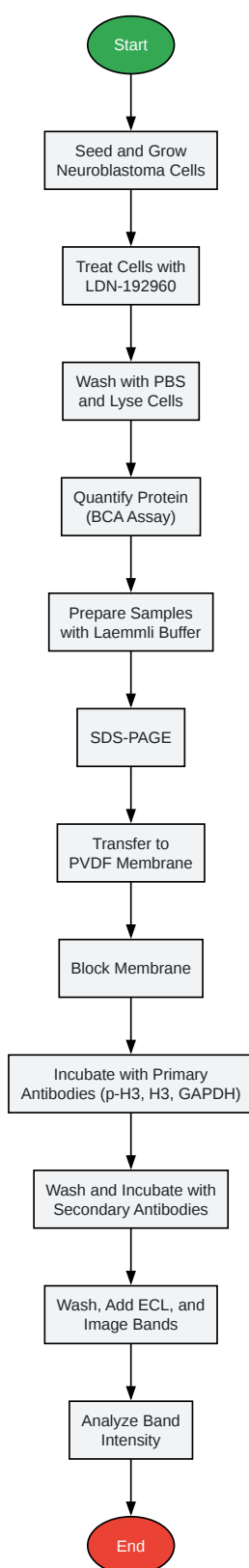
- Neuroblastoma cells
- **LDN-192960 hydrochloride**
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors[8]
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3), Rabbit anti-total Histone H3, Mouse anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Cell Treatment and Lysis:

- Seed neuroblastoma cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of LDN-192960 (e.g., 0, 0.1, 1, 10 μ M) for a specified time (e.g., 2-24 hours).[8]
- Wash cells twice with ice-cold PBS and lyse them with 100-200 μ L of ice-cold lysis buffer. [8]
- Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[8]
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of the supernatant using a BCA assay.[8]
 - Denature 20-40 μ g of protein per sample by adding Laemmli sample buffer and boiling for 5 minutes.[8]
- SDS-PAGE and Western Blotting:
 - Separate the protein samples on an SDS-PAGE gel.[7]
 - Transfer the separated proteins to a PVDF membrane.[7]
 - Block the membrane with blocking buffer for 1 hour at room temperature.[7]
 - Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.[7]
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
 - Wash the membrane again three times with TBST.
- Detection and Analysis:
 - Apply the chemiluminescent substrate to the membrane.

- Capture the signal using an imaging system.
- Analyze the band intensities to determine the relative levels of phospho-Histone H3, normalized to total Histone H3 and the loading control.



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Caption: Western blot workflow for p-Histone H3 analysis.

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